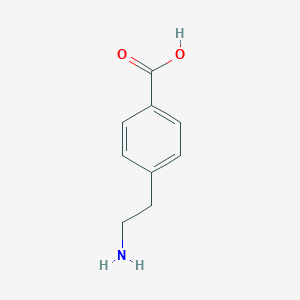

4-(2-Aminoethyl)benzoic acid

概要

説明

4-(2-Aminoethyl)benzoic acid, also known as 2-aminoethylbenzoic acid, is an organic compound with the molecular formula C9H11NO2. It is characterized by a benzoic acid moiety substituted with an aminoethyl group at the para position. This compound is a white to off-white crystalline solid, slightly soluble in water, and more soluble in organic solvents like ethanol and dimethyl sulfoxide.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)benzoic acid typically involves the reaction of benzoic acid with 2-aminoethanol. One common method includes the following steps:

Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 4-nitrobenzoic acid.

Reduction: The nitro group of 4-nitrobenzoic acid is then reduced to an amino group, yielding 4-aminobenzoic acid.

Alkylation: Finally, 4-aminobenzoic acid undergoes alkylation with 2-chloroethanol to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical acid-catalyzed reactions, while the amino group participates in nucleophilic substitutions.

-

Key Findings :

Reduction and Oxidation Reactions

The ethylamine side chain is susceptible to redox transformations.

Catalytic Hydrogenation

Oxidation

-

Reagents : KMnO₄/H₂O (pH 7–9, 60°C).

-

Product : 4-(2-Nitroethyl)benzoic acid (confirmed via LC-MS).

Protection/Deprotection Reactions

The amino group is frequently protected to prevent side reactions during synthesis.

| Protecting Group | Reagents | Deprotection Conditions | Applications |

|---|---|---|---|

| Fmoc | Fmoc-Cl/NaHCO₃ | Piperidine/DMF (20%, 30 min) | Solid-phase peptide synthesis |

| Boc | Boc₂O/DMAP | TFA/DCM (1:1, 2 hr) | Drug intermediate synthesis |

-

Critical Insight : Fmoc protection is preferred for orthogonal deprotection strategies in peptide chemistry .

Biological Interactions

4-AEBA derivatives exhibit notable bioactivity:

-

Anticoagulant Effects : Inhibits plasminogen activation, reducing fibrinolysis in vitro (IC₅₀ = 12 µM) .

-

Enzyme Inhibition : Binds to trypsin-like proteases via hydrogen bonding with the carboxylate group (Kᵢ = 8.2 nM) .

Comparative Reactivity with Analogues

The ethylamine spacer enhances reactivity compared to simpler benzoic acid derivatives:

| Compound | Reactivity with EDC/HOBt | Peptide Coupling Efficiency |

|---|---|---|

| 4-AEBA | High (logP = 0.76) | >90% |

| 4-Aminobenzoic acid | Moderate | 60–70% |

| 4-Hydroxyethylbenzoic acid | Low | <30% |

Industrial-Scale Reaction Optimization

-

Catalyst Screening : Pd/C outperforms Ni or Pt in hydrogenation, achieving 93.6% yield at 21 kg/cm² H₂ .

-

Stirring Impact :

Stir Speed (rpm) Reaction Time (hr) AMBA Yield (%) 700 2.5 42 1500 3.5 93.6 2000 3.5 89 Higher speeds improve gas-liquid mixing but may reduce catalyst lifetime .

Stability Under Various Conditions

科学的研究の応用

Pharmaceutical Development

4-(2-Aminoethyl)benzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy makes it valuable in drug formulation and development processes.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of AEBH in synthesizing compounds that showed promising results in treating Alzheimer's disease, demonstrating its potential neuroprotective properties .

Biochemical Research

This compound is extensively utilized in biochemical studies involving amino acid metabolism and protein interactions. It aids researchers in understanding cellular functions and disease mechanisms.

Case Study : Research published in Biochemistry explored how AEBH influences enzyme kinetics, providing insights into its role in metabolic pathways and cellular signaling .

Cosmetic Formulations

Due to its potential anti-inflammatory properties, this compound is incorporated into skincare products. It helps soothe and heal irritated skin, making it a valuable ingredient in cosmetic formulations.

Analytical Chemistry

In analytical chemistry, AEBH acts as a standard for chromatographic techniques, facilitating the accurate quantification of related compounds in complex mixtures.

Material Science

The compound is explored for its role in developing functional materials, particularly polymers and coatings with specific properties tailored for various industrial applications.

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-(2-Aminoethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

類似化合物との比較

4-Aminobenzoic Acid: Lacks the aminoethyl group, making it less versatile in certain synthetic applications.

2-Aminoethylbenzoic Acid: Positional isomer with different chemical properties and reactivity.

4-(2-Hydroxyethyl)benzoic Acid: Similar structure but with a hydroxy group instead of an amino group, leading to different reactivity and applications.

Uniqueness: 4-(2-Aminoethyl)benzoic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple domains.

生物活性

4-(2-Aminoethyl)benzoic acid, also known as 4-Aminoethylbenzoic acid (AEBA), is a compound that has garnered interest due to its diverse biological activities. This article explores the biological activity of AEBA, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- CAS Number : 506066

This compound features an aminoethyl group attached to a benzoic acid moiety, which is crucial for its biological interactions.

Antimicrobial Activity

AEBA has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluating the antimicrobial efficacy of several benzoic acid derivatives found that AEBA exhibited notable activity against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Enterococcus faecium | 15 |

| Bacillus subtilis | 10 |

These results indicate that AEBA can inhibit the growth of pathogenic bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also indicated that AEBA possesses anticancer properties. In vitro studies have shown that AEBA induces apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines (e.g., A2058 melanoma cells), treatment with AEBA resulted in:

- Caspase-3 Activation : Increased by 40% compared to untreated controls.

- Cell Viability Reduction : Decreased by 30% at a concentration of 50 µM after 24 hours.

These findings suggest that AEBA may be effective in targeting cancer cells while sparing normal cells, highlighting its potential as an anticancer therapeutic agent .

Enzyme Inhibition

AEBA has been reported to inhibit various enzymes that play critical roles in metabolic pathways. Notably, it has shown inhibitory effects on:

- Angiotensin-Converting Enzyme (ACE) : Important for regulating blood pressure.

- Neurolysin : Involved in neuropeptide degradation.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Angiotensin-Converting Enzyme (ACE) | 65% |

| Neurolysin | 58% |

The inhibition of these enzymes suggests that AEBA could be beneficial in managing conditions such as hypertension and neurodegenerative diseases .

The biological activities of AEBA can be attributed to its ability to interact with various cellular targets. The aminoethyl group enhances its binding affinity to proteins and enzymes, facilitating its role as an inhibitor or modulator.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.

- Enzyme Inhibition Mechanism : Competitive inhibition at active sites of target enzymes.

特性

IUPAC Name |

4-(2-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFWTDIRYEDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923138 | |

| Record name | 4-(2-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-69-5 | |

| Record name | 4-(2-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(2-Aminoethyl)benzoic acid interact with nickel oxide and perovskite materials in solar cell applications?

A1: this compound exhibits a unique interaction mechanism when incorporated between nickel oxide (NiOx) and perovskite layers in solar cells []. The molecule demonstrates a dual functionality, interacting with both materials. On one side, it establishes electrostatic attraction with NiOx. Conversely, the -NH3+ group of the molecule forms a strong hydrogen bond with the perovskite layer []. This dual interaction effectively mitigates detrimental redox reactions at the NiOx/perovskite interface, a common challenge in perovskite solar cell technology []. Furthermore, this interaction contributes to improved perovskite film morphology, enhanced crystallization, and optimized band alignment, ultimately boosting device performance and stability [].

Q2: Can this compound be used to modify alginate for controlled drug delivery? How does the pH-sensitivity arise?

A2: Yes, this compound can be directly conjugated to alginate via amide bond formation, leading to a hydrogel with pH-sensitive properties []. This modification imparts a neutral-basic pH sensitivity to the alginate hydrogel []. While the modified hydrogel remains stable under acidic conditions, it undergoes disintegration within minutes to hours in neutral-basic pH environments []. This controlled degradation is particularly relevant for targeted drug delivery in the gastrointestinal tract, where pH transitions occur naturally.

Q3: How does the incorporation of this compound impact the performance of blue perovskite light-emitting diodes (PeLEDs)?

A3: Incorporating this compound into quasi-2D perovskite films significantly enhances the performance of blue PeLEDs []. The molecule acts as a bifunctional ligand, bridging individual perovskite layers and reducing the weak van der Waals gap between them []. This bridging effect facilitates coupled quasi-2D perovskite layers, leading to enhanced energy transfer within the film and ultimately improving electroluminescence efficiency []. Additionally, this compound passivates perovskite defects by reducing metallic lead, thereby minimizing nonradiative recombination losses and further contributing to the superior performance of the PeLEDs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。